molecular formula C17H18N2O3 B254205 MFCD09057660

MFCD09057660

Cat. No.: B254205
M. Wt: 298.34 g/mol
InChI Key: CEMNPFCKYQTCBW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD09057660 is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is characterized by the presence of a hydrazino group attached to a benzoic acid moiety, with an isopropoxybenzylidene substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of MFCD09057660 typically involves the reaction of 3-isopropoxybenzaldehyde with hydrazinobenzoic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

MFCD09057660 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group, with reagents such as alkyl halides or acyl chlorides, forming substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD09057660 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism by which MFCD09057660 exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the hydrazino group plays a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

MFCD09057660 can be compared with other similar compounds, such as:

    2-Hydrazinobenzoic acid: This compound lacks the isopropoxybenzylidene substituent, making it less complex and potentially less reactive.

    3-Isopropoxybenzaldehyde: This compound is a precursor in the synthesis of this compound and lacks the hydrazino and benzoic acid moieties.

    Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared to highlight the unique properties of this compound

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-12(2)22-14-7-5-6-13(10-14)11-18-19-16-9-4-3-8-15(16)17(20)21/h3-12,19H,1-2H3,(H,20,21)/b18-11+

InChI Key

CEMNPFCKYQTCBW-WOJGMQOQSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O

SMILES

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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